Epinorlycoramine
Description
Epinorlycoramine is an Amaryllidaceae alkaloid first isolated from Narcissus leonensis and structurally characterized via spectroscopic methods . It belongs to the lycorine-type alkaloids, characterized by a phenanthridine core. Unlike its methylated derivative lycoramine, this compound lacks an N-methyl group (R3=H in its structure; R1=OH, R2=H) . This structural variation significantly impacts its pharmacological profile. This compound is ubiquitously distributed across plant tissues (leaves, stems, roots, bulbs, and flowers), unlike lycorine and homolycorine, which are restricted to bulbs .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(1R,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol |
InChI |
InChI=1S/C16H21NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-3,11,13,17-18H,4-9H2,1H3/t11-,13+,16+/m1/s1 |
InChI Key |
LBIHNERKYNXGRF-FFSVYQOJSA-N |
SMILES |
COC1=C2C3=C(CNCCC34CCC(CC4O2)O)C=C1 |
Isomeric SMILES |
COC1=C2C3=C(CNCC[C@]34CC[C@H](C[C@@H]4O2)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CNCCC34CCC(CC4O2)O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lycoramine and Norlycoramine
- Structural Differences: Lycoramine: N-methylated at the tertiary amine (R3=Me) . Norlycoramine: N-demethylated (R3=H), sharing structural similarity with epinorlycoramine but differing in stereochemistry .
- Functional Implications: Lycoramine exhibits AChE inhibition, whereas this compound lacks this activity due to its double bond in ring C .
Ebarnamonine and 3-Acetylnerbowdine
- Binding Affinities: Compound α-Amylase Binding (kcal/mol) α-Glucosidase Binding (kcal/mol) this compound -7.6 -6.2 Ebarnamonine -8.7 -6.4 3-Acetylnerbowdine -7.2 -6.6 Arborinine -7.5 -6.0 Data sourced from molecular docking studies .
- This compound’s moderate binding to both enzymes implies a broader but less potent activity compared to specialized analogs.
Galanthamine and Crinine Derivatives
- Functional Contrasts: Galanthamine: A methylated alkaloid with potent AChE inhibition, used in Alzheimer’s therapy. This compound’s lack of AChE activity highlights the critical role of methylation and ring saturation . Crinine: A methylated derivative biosynthesized from this compound via SAM-dependent O-methylation. Crinine is more abundant in plant tissues and may serve as a defense compound .
Enzyme Interaction Mechanisms
- This compound’s binding to α-amylase and α-glucosidase is weaker than Ebarnamonine’s, likely due to differences in substituent groups affecting hydrophobic interactions .
- Its inability to inhibit AChE contrasts sharply with lycoramine and galanthamine, underscoring the necessity of specific stereochemical features for cholinergic activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
